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Compound of Interest

Compound Name: (2)-2-Penten-1-ol

Cat. No.: B074994

This guide provides a comprehensive overview of the spectroscopic data for (Z)-2-Penten-1-ol,
tailored for researchers, scientists, and professionals in drug development. The document
presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data
in clearly structured tables, accompanied by detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (Z)-2-Penten-1-ol, providing
a detailed fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Spectrum Data
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

5.65 - 5.55 m 1H H-3
5.54 - 5.44 m 1H H-2
4.17 d 2H H-1
2.12-2.02 m 2H H-4
1.85 s (broad) 1H -OH
0.97 t 3H H-5

13C NMR Spectrum Data[1][2]

Chemical Shift (8) ppm Assignment
133.5 C-3
128.8 C-2
58.4 C-1
20.7 C-4
14.2 C-5

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum for (Z)-2-Penten-1-ol was obtained via the gas phase.[3][4][5]

Key IR Absorption Bands[3][4][5]
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Wavenumber (cm~?) Intensity Assignment

~3630 Strong, Broad O-H stretch (alcohol)

~3020 Medium =C-H stretch (alkene)
~2965, ~2875 Strong C-H stretch (alkane)

~1655 Medium C=C stretch (alkene)

~1010 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data presented here is from electron ionization (El) mass spectrometry.[6]

Key Mass Spectrum Fragments[6]

m/z Relative Intensity (%) Possible Fragment
86 ~5 [M]* (Molecular lon)
57 100 [M - C2Hs]* or [CaHo]*
41 ~80 [CsHs]*

31 ~40 [CH20H]*

29 ~60 [C2Hs]*

27 ~50 [C2Hs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Sample Preparation and Analysis

This protocol outlines the steps for preparing a liquid alcohol sample for NMR analysis.
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e Sample Preparation: For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of
(Z2)-2-Penten-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs).[7]
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution
through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

[8][°]

e Tube Insertion: Carefully place the NMR tube in a spinner turbine and adjust its depth using
a depth gauge to ensure it is positioned correctly within the NMR probe.

e Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is
then used to lock onto the deuterium signal of the solvent and to shim the magnetic field to
achieve homogeneity.

o Data Acquisition: Acquire the *H and 3C NMR spectra. For tH NMR, a sufficient number of
scans are typically acquired within a few minutes. For 33C NMR, a longer acquisition time
(20-60 minutes) may be necessary to achieve a good signal-to-noise ratio due to the low
natural abundance of the 13C isotope.[7]

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and integrating the signals. Chemical shifts are referenced to an internal standard,
typically tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol describes the analysis of a liquid alcohol using ATR-FTIR.

e Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[10] Record
a background spectrum of the clean, empty crystal. This will be subtracted from the sample
spectrum to remove any signals from the instrument and the surrounding atmosphere.

o Sample Application: Place a single drop of (Z)-2-Penten-1-ol onto the center of the ATR
crystal, ensuring the crystal surface is completely covered.[10][11]

o Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve
the signal-to-noise ratio.[11][12] The data is collected over a standard mid-IR range (e.g.,
4000-400 cm™1).
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» Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

o Cleaning: After the measurement, clean the ATR crystal by wiping it with a soft cloth
dampened with a suitable solvent (e.g., isopropanol), and allow it to dry completely.

Gas Chromatography-Electron lonization-Mass
Spectrometry (GC-EI-MS)

This protocol is suitable for the analysis of a volatile alcohol like (Z)-2-Penten-1-ol.

o Sample Preparation: Prepare a dilute solution of (Z)-2-Penten-1-ol in a volatile organic
solvent (e.g., dichloromethane or hexane). The concentration should be in the range of
pg/mL to ng/mL.

e GC-MS System Setup:

o Injector: Set the injector temperature to a value that ensures rapid volatilization of the
sample without thermal degradation (e.g., 250 °C).

o GC Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-
WAX) that can separate the analyte from any impurities.

o Oven Program: Program the GC oven temperature to start at a low temperature (e.g., 40
°C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10
°C/min). This allows for the separation of compounds based on their boiling points and
interactions with the column's stationary phase.

o MS Interface: The transfer line temperature should be set high enough to prevent
condensation of the analyte (e.g., 280 °C).

* Injection: Inject a small volume (typically 1 pL) of the prepared sample into the GC.

o Data Acquisition: As the separated components elute from the GC column, they enter the
mass spectrometer. In the El source, molecules are bombarded with high-energy electrons
(typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the
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resulting ions based on their mass-to-charge ratio (m/z), and the detector records their
abundance.

o Data Analysis: The resulting total ion chromatogram (TIC) shows the separated compounds
as peaks. The mass spectrum for the peak corresponding to (Z)-2-Penten-1-ol can be
extracted and analyzed for its molecular ion and fragmentation pattern. This pattern can be
compared to a library of known spectra for confirmation.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
unknown organic compound, such as (Z)-2-Penten-1-ol.

Workflow for Spectroscopic Analysis of (Z)-2-Penten-1-ol
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Caption: General workflow for the spectroscopic analysis of (Z)-2-Penten-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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